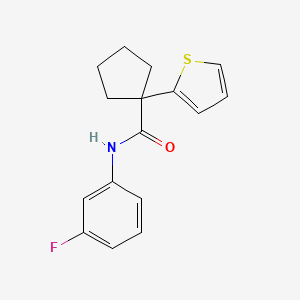

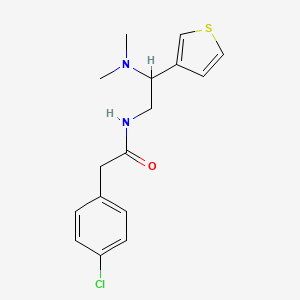

![molecular formula C19H16F3NO3 B2561186 8-methoxy-N-[3-(trifluoromethyl)benzyl]-2H-chromene-3-carboxamide CAS No. 338419-99-1](/img/structure/B2561186.png)

8-methoxy-N-[3-(trifluoromethyl)benzyl]-2H-chromene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“8-methoxy-N-[3-(trifluoromethyl)benzyl]-2H-chromene-3-carboxamide” is a complex organic compound. It contains a chromene moiety, which is a common structural element in many natural products and pharmaceuticals . The trifluoromethyl group (-CF3) is a common substituent in medicinal chemistry due to its ability to modulate the physical, chemical, and biological properties of molecules .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the chromene ring system, with the methoxy group at the 8-position, and the N-[3-(trifluoromethyl)benzyl] group attached to the 3-position of the chromene via a carboxamide linkage . The trifluoromethyl group would add significant electronegativity and steric bulk to the molecule .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by several factors, including the electron-rich nature of the chromene ring, the electron-withdrawing effect of the trifluoromethyl group, and the potential for various types of reactions at the carboxamide group .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structural features. The presence of the chromene ring could contribute to aromaticity and stability, the trifluoromethyl group could increase electronegativity and lipophilicity, and the carboxamide group could participate in hydrogen bonding .

Applications De Recherche Scientifique

Pharmacological Properties and Clinical Use

One study discusses Metoclopramide, which, like the compound , is a benzamide derivative with applications in gastro-intestinal diagnostics and treatments. This study highlights its pharmacodynamic effects, including improved gastro-intestinal motility and interactions affecting drug absorption. Although it is not directly related to "8-methoxy-N-[3-(trifluoromethyl)benzyl]-2H-chromene-3-carboxamide," the pharmacological actions of benzamide derivatives provide insights into potential therapeutic uses and biological interactions (Pinder et al., 2012).

Supramolecular Chemistry

Another relevant area of research involves benzene-1,3,5-tricarboxamides (BTAs), highlighting their importance in supramolecular chemistry. BTAs, like the compound of interest, feature benzyl components and have applications ranging from nanotechnology to biomedical fields. This review underscores the structural versatility and potential of benzyl-containing compounds in designing materials with specific functions (Cantekin et al., 2012).

Antimicrobial Agents

Research on benzofuran derivatives, which share structural similarities with the compound , emphasizes their role in developing antimicrobial agents. The unique structural features and biological activities of these compounds make them promising in the field of drug discovery, especially for antimicrobial purposes (Hiremathad et al., 2015).

Synthetic Protocols

A review on the synthesis of 6H-benzo[c]chromen-6-ones, which are structurally related to the compound of interest, provides insights into the synthetic procedures for these pharmacologically important core structures. Understanding these synthetic methods can inform the development and manipulation of similar compounds for varied scientific applications (Mazimba, 2016).

Propriétés

IUPAC Name |

8-methoxy-N-[[3-(trifluoromethyl)phenyl]methyl]-2H-chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F3NO3/c1-25-16-7-3-5-13-9-14(11-26-17(13)16)18(24)23-10-12-4-2-6-15(8-12)19(20,21)22/h2-9H,10-11H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZILYKJTVXTJOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OCC(=C2)C(=O)NCC3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

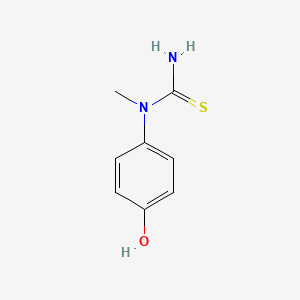

![7-methyl-N-(3-methylpyridin-2-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2561103.png)

![4-[4-(2,2-Dimethylpropanoyloxy)phenylthio]phenyl 2,2-dimethylpropanoate](/img/structure/B2561107.png)

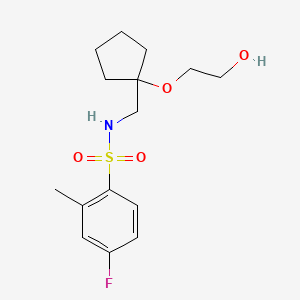

![3-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide](/img/structure/B2561112.png)

![6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonyl fluoride](/img/structure/B2561116.png)

![1-(2-methoxyethyl)-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2561119.png)

![1-[5-(5-bromo-2-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2561120.png)

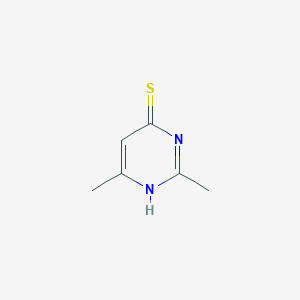

![4-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B2561121.png)

![N-methyl-1-[3-(3,3,3-trifluoropropoxy)phenyl]methanamine](/img/structure/B2561124.png)